molecular formula C6H4BF4N5 B026216 1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) CAS No. 63682-46-2

1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)

Cat. No.: B026216
CAS No.: 63682-46-2
M. Wt: 232.94 g/mol
InChI Key: AGQSFEBNJFQTSR-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The diazonium group attached to the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate typically involves the formation of the pyrazolopyridine core followed by diazotization. One common method starts with the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of pyrazolopyridine analogues with high yields and enantioselectivity . The diazotization step involves treating the pyrazolopyridine with nitrous acid in the presence of tetrafluoroboric acid to form the diazonium salt.

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted pyrazolopyridines.

    Coupling Reactions: The diazonium compound can participate in azo coupling reactions with phenols or aromatic amines, forming azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile used.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate lies in its diazonium group, which provides versatility in chemical reactions and the potential for diverse applications in various fields.

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-3-diazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N5.BF4/c7-9-6-4-2-1-3-8-5(4)10-11-6;2-1(3,4)5/h1-3H,(H,8,10,11);/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQSFEBNJFQTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC2=C(NN=C2[N+]#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499127
Record name 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63682-46-2
Record name 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
Reactant of Route 3
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
Reactant of Route 4
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
Reactant of Route 5
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
Reactant of Route 6
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)

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